P1,P4-Di(adenosine-5') tetraphosphate ammonium salt

Description

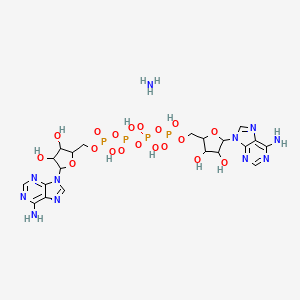

P1,P4-Di(adenosine-5') tetraphosphate ammonium salt (Ap4A-NH4) is a dinucleotide polyphosphate featuring two adenosine moieties bridged by a four-phosphate chain. Its ammonium salt form enhances solubility and stability, making it a critical tool in studying nucleotide metabolism, enzyme regulation, and cellular signaling . Ap4A-NH4 has demonstrated roles in immune modulation, such as binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to regulate neutrophil apoptosis, and in antiviral research, where it inhibits arthritogenic alphavirus capsid proteases .

Properties

Molecular Formula |

C20H31N11O19P4 |

|---|---|

Molecular Weight |

853.4 g/mol |

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane |

InChI |

InChI=1S/C20H28N10O19P4.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);1H3 |

InChI Key |

JTLRVYSRZSPJKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Enzymatic Synthesis: One common method involves enzyme catalysis using the stress protein LysU.

Laboratory Synthesis: In the lab, it is typically prepared through cell culture, extraction, and purification processes.

Industrial Production Methods:

- Industrial production methods are not extensively documented, but they likely involve large-scale enzymatic synthesis and purification processes similar to those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: It can participate in substitution reactions where one of its phosphate groups is replaced by another functional group.

Common Reagents and Conditions:

Nudix Hydrolase: This enzyme is commonly used to catalyze the hydrolysis of the compound.

ATP Analogs: The compound can act as an ATP analog in various biochemical reactions.

Major Products:

Adenosine Monophosphate: A major product of hydrolysis.

Phosphate Derivatives: Various phosphate derivatives are formed depending on the reaction conditions.

Scientific Research Applications

Chemistry:

Biology:

- Functions as a second messenger in pancreatic cells, influencing intracellular calcium levels and nitric oxide release .

- Stored in neuronal cells, thrombocytes, and chromaffin cells, playing a role in cellular signaling .

Medicine:

- Investigated for its potential in modulating phospholipase D activity and adenosine kinase inhibition, which could have therapeutic implications .

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Phospholipase D Stimulation: The compound stimulates phospholipase D, which is involved in lipid signaling pathways.

Intracellular Calcium Levels: It affects intracellular calcium levels, which are crucial for various cellular processes.

Nitric Oxide Release: Induces the release of nitric oxide, a signaling molecule involved in vasodilation and immune response.

5’-Nucleotidase Activation: Activates 5’-nucleotidase, an enzyme involved in nucleotide metabolism.

Adenosine Kinase Inhibition: Inhibits adenosine kinase activity, affecting adenosine levels in cells.

Comparison with Similar Compounds

Phosphate Chain Length Variants

Compounds with varying phosphate chain lengths exhibit distinct biochemical properties:

- Ap3A (P1,P3-di(adenosine-5') triphosphate): With three phosphates, Ap3A binds tumor suppressor Fhit and modulates tRNA synthetase activity.

- Ap5A (P1,P5-di(adenosine-5') pentaphosphate) and Ap6A (hexaphosphate): These longer-chain analogs are used in studies of adenylate kinase and nucleotide pyrophosphatase specificity. Ap5A (sodium salt) has lower solubility in ammonium-based buffers compared to Ap4A-NH4 .

Key Data :

| Compound | Phosphate Chain Length | Salt Form | Key Role |

|---|---|---|---|

| Ap3A | 3 | Sodium | Fhit cofactor, RNA ligase inhibitor |

| Ap4A-NH4 | 4 | Ammonium | GAPDH binding, antiviral activity |

| Ap5A | 5 | Sodium | Adenylate kinase studies |

Nucleoside Substitution

Replacing adenosine with other nucleosides alters receptor interactions:

- P1,P4-Di(uridine-5') tetraphosphate (Up4U): The uridine analog, often as a tetrasodium salt, is synthesized for therapeutic applications, emphasizing stability and non-toxicity.

- P1,P4-Di(guanosine-5') tetraphosphate (Gp4G): Guanosine substitution shifts specificity toward guanine-binding enzymes. Gp4G (ammonium salt) is less studied in immune contexts compared to Ap4A-NH4 .

Key Data :

| Compound | Nucleoside | Salt Form | Application |

|---|---|---|---|

| Ap4A-NH4 | Adenosine | Ammonium | Immune modulation |

| Up4U | Uridine | Sodium | Therapeutic synthesis |

| Gp4G | Guanosine | Ammonium | Enzyme specificity studies |

Halogenated Modifications

Halogen substitutions at the 2'-position of adenosine enhance receptor affinity:

- P1,P4-Di(2-chloro-5'-adenosine) tetraphosphate: Synthesized via reaction with chloromethylenediphosphonate, this analog shows 95.2% purity and potent antiplatelet activity by targeting P2Y1/P2Y12 receptors .

- 2-Bromo and 2-Iodo analogs : These exhibit higher purity (99.3% and 97.8%, respectively) and distinct NMR profiles (e.g., ¹H NMR δ 8.35 ppm for bromo-derivative) .

Key Data :

| Compound | Substituent | Purity (%) | Biological Activity |

|---|---|---|---|

| 2-Chloro-Ap4A | Cl | 95.2 | Antiplatelet |

| 2-Bromo-Ap4A | Br | 99.3 | Enhanced receptor binding |

| 2-Iodo-Ap4A | I | 97.8 | High stability |

Counterion Effects

Salt forms influence solubility and experimental utility:

Biological Activity

P1,P4-Di(adenosine-5') tetraphosphate ammonium salt (Ap4A) is a significant compound in the diadenosine polyphosphate family, characterized by its dual adenosine units linked through a tetraphosphate chain. This compound plays a crucial role in various biological processes, particularly in cellular signaling, thrombosis, and hemostasis.

Chemical Structure and Properties

- Chemical Formula : C20H31N11O19P4

- Molecular Weight : 675.38 g/mol

- Appearance : White powder, soluble in water.

Biological Functions

Ap4A is primarily stored in secretory granules of platelets and is released during platelet activation. Its biological activities include:

- Influencing Platelet Aggregation : Ap4A enhances platelet aggregation and secretion, which is vital for clot formation and wound healing. This property makes it relevant in research related to cardiovascular diseases and thrombotic disorders.

- Cell Signaling : The compound acts as a signaling molecule, influencing various cellular processes such as proliferation and apoptosis. It interacts with specific receptors involved in these pathways, highlighting its potential therapeutic applications.

- Modulation of Enzyme Activity : Ap4A serves as a competitive inhibitor for certain nucleotidases, which are enzymes that hydrolyze nucleotides. This interaction is essential for understanding nucleotide signaling mechanisms.

Ap4A exerts its effects through several mechanisms:

- Receptor Interaction : It interacts with purinergic receptors on cell membranes, influencing intracellular signaling cascades that regulate calcium homeostasis and other metabolic processes.

- Nitric Oxide Release : Studies have shown that Ap4A induces the release of nitric oxide (NO) from endothelial cells, contributing to vasodilation and improved blood flow.

- Cellular Responses : Ap4A affects cellular responses such as apoptosis and differentiation by modulating intracellular signaling pathways, making it a potential target for cancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of Ap4A compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Adenosine Triphosphate (ATP) | Contains three phosphate groups | Primary energy currency of the cell |

| Diadenosine Triphosphate (Ap3A) | Two adenosine units linked by three phosphate groups | Functions mainly as an energy reservoir |

| P1,P2-Di(adenosine-5') Tetraphosphate | Two adenosines linked by two phosphate groups | Involved in different signaling pathways |

| P1,P4-Di(adenosine-5') Tetraphosphate | Two adenosines linked by four phosphate groups | Influences platelet function and cellular signaling |

Case Studies and Research Findings

- Platelet Activation Studies :

-

Cancer Research :

- Research has indicated that Ap4A may induce apoptosis in certain cancer cell lines through its interaction with specific receptors, suggesting potential therapeutic applications in oncology.

-

Vasodilation Effects :

- Experiments showed that administration of Ap4A led to a substantial increase in NO release from endothelial cells, supporting its role in promoting vasodilation and improving vascular health.

Q & A

Basic Research Questions

Q. How can P1,P4-di(adenosine-5') tetraphosphate ammonium salt (Ap4A) be utilized in experimental design to study nucleotide-metabolizing enzymes?

- Methodological Answer : Ap4A is a substrate analog for probing enzyme specificity and binding kinetics in nucleotide metabolism. For example:

- Kinase/Phosphatase Assays : Use Ap4A in competitive inhibition assays with ATP/ADP to determine values for enzymes like adenylate kinase or pyrophosphatases .

- Binding Affinity Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with enzymes such as Hint1, which regulates MITF-dependent transcription .

- Metal Ion Chelation : Design experiments with EDTA-free buffers to assess Ap4A’s metal-binding capacity (e.g., Mg²⁺ or Ca²⁺) and its impact on enzyme activation or protein stabilization .

Q. What analytical techniques are suitable for quantifying Ap4A in biological samples?

- Methodological Answer :

- HPLC with UV/Radioactive Detection : Use reverse-phase columns (e.g., LiChroCART RP-18e) with a mobile phase of acetonitrile/water gradients. Ap4A can be detected at 280 nm or via scintillation counting if radiolabeled .

- Mass Spectrometry (MS) : Pair LC with high-resolution MS (e.g., Q-TOF) for precise quantification in complex matrices. Include an internal standard (e.g., stable isotope-labeled Ap4A) to normalize extraction efficiency .

Advanced Research Questions

Q. How does Ap4A serve as a differential inhibitor of viral versus cellular kinases, and what mechanistic insights can be derived?

- Methodological Answer :

- Kinase Inhibition Profiling : Compare IC₅₀ values of Ap4A for viral (e.g., pp60v-src) and cellular (e.g., pp60c-src) kinases using immune complex kinase assays. For pp60v-src, Ap4A shows 50% inhibition at 1 µM, whereas pp60c-src requires ~46 µM .

- Structural Analysis : Perform X-ray crystallography or cryo-EM of kinase-Ap4A complexes to identify conformational differences in active sites. Mutagenesis (e.g., Arg-to-Ala substitutions) can validate binding residues critical for inhibition specificity .

Q. What experimental strategies resolve contradictions in Ap4A’s role as a second messenger versus a metabolic byproduct?

- Methodological Answer :

- Gene Expression Profiling : Use CRISPR/Cas9 to knockout Hint1 in cell lines and assess Ap4A’s effect on MITF targets (e.g., tyrosinase) via qPCR or RNA-seq .

- Metabolic Flux Analysis : Apply ¹³C-labeled glucose tracing to distinguish Ap4A’s contribution to nucleotide pools versus signaling pathways. Compare wild-type and Ap4A hydrolase-deficient models .

Q. How can Ap4A’s metal-chelating properties be exploited to study ion-dependent biological processes?

- Methodological Answer :

- Metal Depletion/Supplementation Assays : Pre-treat enzymes (e.g., phosphatases) with Ap4A in Mg²⁺-free buffers, then reintroduce ions to restore activity. Monitor kinetics via malachite green phosphate assays .

- ICP-MS Validation : Quantify metal ions (e.g., Zn²⁺) bound to Ap4A-protein complexes after size-exclusion chromatography. Compare with EDTA-treated controls to confirm chelation specificity .

Data Analysis and Interpretation

Q. How should researchers address variability in Ap4A stability during long-term experiments?

- Methodological Answer :

- Stability Testing : Store Ap4A in ammonium salt form at −80°C in anhydrous DMSO. Assess degradation via HPLC at intervals (0, 24, 48 hrs) under experimental conditions (e.g., 37°C, pH 7.4) .

- Enzymatic Interference Controls : Include phosphatase inhibitors (e.g., sodium orthovanadate) in buffers to prevent Ap4A hydrolysis during assays .

Q. What statistical approaches are recommended for analyzing Ap4A’s dose-response effects in enzyme kinetics?

- Methodological Answer :

- Nonlinear Regression Modeling : Fit data to the Morrison equation for tight-binding inhibitors to calculate and distinguish competitive vs. noncompetitive inhibition .

- Error Propagation Analysis : Use Monte Carlo simulations to account for variability in substrate purity and enzyme activity across replicates .

Comparative and Functional Studies

Q. How does Ap4A compare to other dinucleoside polyphosphates (e.g., Ap5A, Ap6A) in modulating enzyme activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Test Ap3A, Ap5A, and Ap6A in parallel kinase assays. Longer phosphate chains (e.g., Ap6A) may exhibit reduced inhibition due to steric hindrance .

- Molecular Dynamics (MD) Simulations : Simulate Ap4A/enzyme interactions versus analogs to predict binding free energy () and identify critical phosphate-group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.